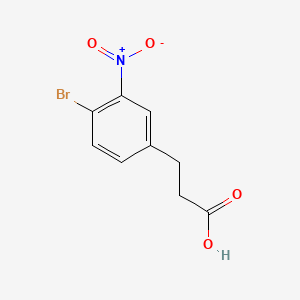
3-(4-Bromo-3-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3-nitrophenyl)propanoic acid: is an organic compound with the molecular formula C₉H₈BrNO₄ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-nitrophenyl)propanoic acid typically involves the following steps:
-
Bromination: : The starting material, 3-nitrophenylpropanoic acid, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position relative to the nitro group.
-
Nitration: : Alternatively, the compound can be synthesized by first nitrating 4-bromophenylpropanoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration reaction introduces the nitro group at the meta position relative to the bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification steps: such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(4-Bromo-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
-
Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, amino, or alkyl groups) through nucleophilic aromatic substitution reactions.
-
Esterification: : The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Tin (Sn) and hydrochloric acid (HCl), catalytic hydrogenation.
Nucleophiles: Hydroxide ions (OH⁻), amines (NH₂), alkyl halides.
Catalysts: Sulfuric acid (H₂SO₄) for esterification.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Phenylpropanoic Acids: Formed by nucleophilic substitution of the bromine atom.
Esters: Formed by esterification of the carboxylic acid group.
科学研究应用
3-(4-Bromo-3-nitrophenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 3-(4-Bromo-3-nitrophenyl)propanoic acid depends on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors.
Bromine Atom: Can participate in substitution reactions, modifying the compound’s interaction with molecular targets.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(4-Bromo-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
4-Bromo-3-nitrobenzoic acid: Contains a benzoic acid moiety instead of propanoic acid.
3-(4-Bromo-3-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
- The presence of both bromine and nitro groups on the phenyl ring provides unique reactivity and potential for diverse chemical transformations.
- The propanoic acid moiety offers different steric and electronic properties compared to acetic or benzoic acid derivatives, influencing its reactivity and applications.
属性
IUPAC Name |
3-(4-bromo-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPFASGZVCFKGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671924 |
Source


|
| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211311-93-1 |
Source


|
| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
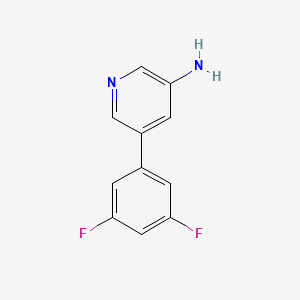
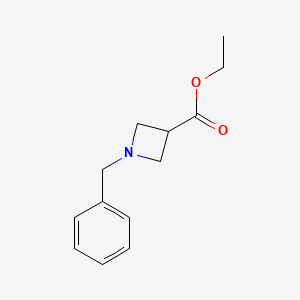
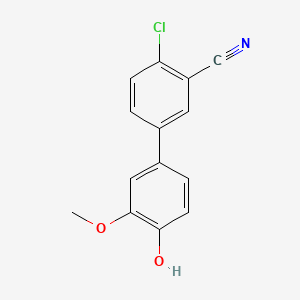
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)
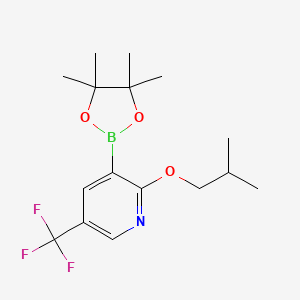
![4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B597257.png)
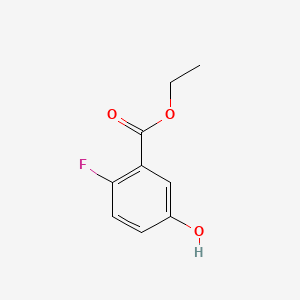
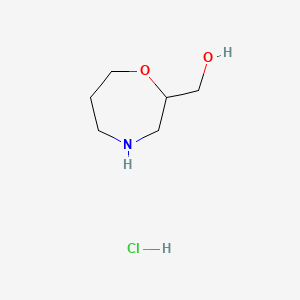
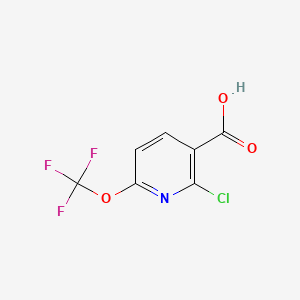
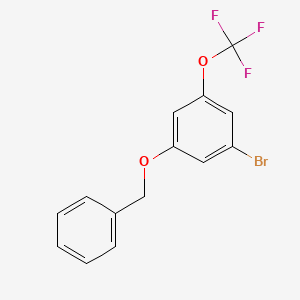
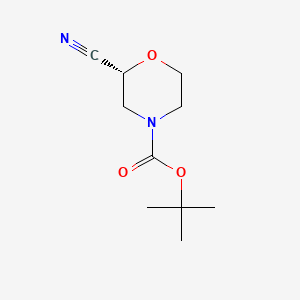
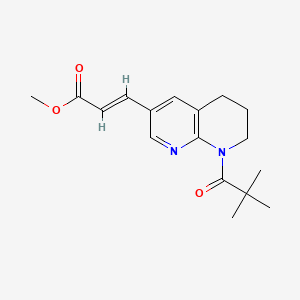
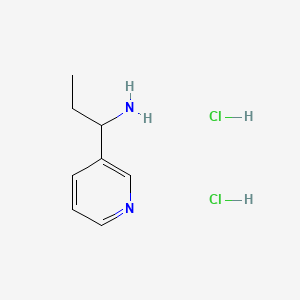
![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)
